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Compound of Interest

Compound Name: Carbon monosulfide

Cat. No.: B1196269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular constants of carbon
monosulfide (CS), a diatomic molecule of significant interest in various fields, including

astrophysics, chemical synthesis, and materials science. This document summarizes key

quantitative data, details the experimental protocols used for their determination, and visualizes

the relationships between these constants and the experimental workflows.

Introduction to Carbon Monosulfide
Carbon monosulfide (CS) is the sulfur analog of carbon monoxide, consisting of one carbon

atom triple-bonded to a sulfur atom.[1] It is a reactive and unstable species under standard

conditions, readily polymerizing.[1] However, its transient nature in the gas phase has allowed

for extensive spectroscopic studies to determine its fundamental molecular properties. An

understanding of these constants is crucial for predicting its behavior in different environments

and for its application in various scientific and industrial processes.

Quantitative Molecular Data
The molecular constants of carbon monosulfide have been extensively studied and are

summarized in the following tables. These values are primarily for the most abundant

isotopologue, ¹²C³²S.
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Property Value Reference

Molecular Weight 44.076 g/mol [2]

Bond Length (r₀) 1.535 Å [3]

Bond Angle 180° (Linear) [4]

Ground Electronic State X¹Σ⁺ [5]

Dipole Moment (μ) 1.958 D [2][6]

Dissociation Energy (D₀) 7.21 eV [2]

Ionization Energy 11.330 ± 0.010 eV [3]

Spectroscopic Constants of Electronic States
The following table presents the key spectroscopic constants for the ground and several

excited electronic states of ¹²C³²S.[2]

State Tₑ (cm⁻¹) ωₑ (cm⁻¹)
ωₑxₑ
(cm⁻¹)

Bₑ (cm⁻¹) αₑ (cm⁻¹) rₑ (Å)

X¹Σ⁺ 0 1285.08 6.45 0.820046 0.00627 1.5349

a³Π 28981.8 913.6 7.8 0.6866 0.0075 1.716

A¹Π 38681.9 752.8 4.95 0.6227 0.0062 1.815

d³Δ (38895.7) (1077.3) (10.66) (0.7881) (0.0092) 1.569

e³Σ⁻ (45500) - - - - -

F¹Σ⁺ 77537 - - - - -

G¹Σ⁺ 81347 1229 - - - -

Values in parentheses are deperturbed constants for perturbed states.
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The following table provides a more detailed look at the rotational and vibrational constants for

the ground electronic state of various isotopologues of carbon monosulfide.

Isotopologue
Vibrational
State (v)

Rotational
Constant (Bᵥ)
(MHz)

Centrifugal
Distortion (Dᵥ)
(kHz)

Reference

¹²C³²S 0 24495.576 40.24 [7]

¹²C³³S 0 24293.3420 39.41 [7]

¹²C³³S 1 24118.0513 39.20 [7]

¹²C³⁴S 0 24103.546 38.77 [7]

Experimental Protocols
The determination of the molecular constants of carbon monosulfide relies on high-resolution

spectroscopic techniques. Due to its instability, CS is typically produced in situ for these

measurements. A common method for producing gaseous CS is through a high-voltage AC

electric discharge in carbon disulfide (CS₂) vapor.

Microwave Spectroscopy for Rotational Constants
Microwave spectroscopy is the primary technique for the precise determination of rotational

constants and, consequently, the internuclear distance.

Methodology:

Sample Preparation: Gaseous carbon monosulfide is generated by passing a low-pressure

stream of carbon disulfide (CS₂) vapor through a high-voltage AC electric discharge.

Spectrometer Setup: A typical microwave spectrometer consists of a microwave source (e.g.,

a klystron or Gunn diode), a sample cell (a waveguide), a detector (e.g., a crystal diode), and

a modulation system (e.g., Stark modulation).

Data Acquisition: Microwaves are swept across a frequency range. When the microwave

frequency matches the energy difference between two rotational levels of the CS molecule,

the radiation is absorbed. This absorption is detected and recorded as a spectral line.
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Analysis: The frequencies of the observed rotational transitions are measured with high

precision. For a diatomic molecule like CS, the energy levels of a rigid rotor are given by E =

BJ(J+1), where B is the rotational constant and J is the rotational quantum number. The

transition frequencies are then used to fit the rotational constant (B) and the centrifugal

distortion constant (D). From the rotational constant, the moment of inertia (I) can be

calculated, and subsequently, the equilibrium bond length (rₑ) can be determined using the

reduced mass of the molecule.

Rotational-Vibrational Spectroscopy
Infrared and Raman spectroscopy are used to study the transitions between different

vibrational and rotational energy levels simultaneously, yielding vibrational frequencies and

rotational constants for different vibrational states.

Methodology:

Sample Preparation: Similar to microwave spectroscopy, gaseous CS is produced in an

absorption cell.

Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is

commonly used. It consists of a broadband infrared source, an interferometer, a sample cell,

and a detector.

Data Acquisition: The infrared radiation is passed through the sample cell, and the resulting

interferogram is recorded. A Fourier transform of the interferogram yields the absorption

spectrum.

Analysis: The resulting spectrum shows a series of closely spaced lines organized into P and

R branches, corresponding to transitions where the rotational quantum number J decreases

or increases by one, respectively. The analysis of the line positions in these branches allows

for the determination of the vibrational frequency (ωₑ), the rotational constants for the ground

(B₀) and excited (B₁) vibrational states, and the rotation-vibration interaction constant (αₑ).

Electronic Spectroscopy
Visible and ultraviolet spectroscopy are employed to probe transitions between different

electronic states, providing information on electronic energy levels, vibrational frequencies, and
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rotational constants of excited states.

Methodology:

Sample Preparation: Gaseous CS is generated in a suitable absorption or emission cell.

Spectrometer Setup: A high-resolution UV-Vis spectrometer, often coupled with a

monochromator and a sensitive detector like a photomultiplier tube, is used.

Data Acquisition: Light from a broadband source is passed through the CS gas (for

absorption) or the light emitted from an excited CS sample is collected (for emission). The

spectrum is recorded as a function of wavelength or wavenumber.

Analysis: The electronic spectrum consists of bands, each corresponding to a transition

between electronic states. Each band has a fine structure of vibrational and rotational lines.

Analysis of the band origins gives the electronic term energies (Tₑ). The vibrational structure

within each band allows for the determination of the vibrational constants (ωₑ, ωₑxₑ) for the

excited electronic state. High-resolution analysis of the rotational fine structure provides the

rotational constants (Bₑ, αₑ) for the excited state.

Determination of Dissociation Energy
The dissociation energy can be determined by extrapolating the vibrational energy levels to

their convergence limit.

Methodology:

Data Collection: The vibrational energy levels (G(v)) are determined from the analysis of

electronic or vibrational spectra.

Birge-Sponer Extrapolation: The energy difference between successive vibrational levels,

ΔG(v+1/2) = G(v+1) - G(v), is plotted against (v+1/2). For a Morse potential, this plot is a

straight line.

Analysis: The area under the Birge-Sponer plot gives an estimate of the dissociation energy

(D₀). The extrapolation of the plot to ΔG = 0 gives the maximum vibrational quantum number

(v_max). The dissociation energy can then be calculated more accurately using the
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vibrational constants. A more precise value can also be obtained from thermochemical

measurements using mass spectrometry.[2]

Visualizations
The following diagrams illustrate the relationships between the molecular constants and the

experimental workflows.
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Caption: Relationship between spectroscopic experiments and derived molecular constants.
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Caption: General experimental workflow for determining molecular constants.

Conclusion
The molecular constants of carbon monosulfide presented in this guide provide a

foundational dataset for researchers in diverse scientific disciplines. The experimental protocols
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outlined, from in-situ generation to detailed spectroscopic analysis, highlight the sophisticated

techniques required to characterize such a transient species. This comprehensive information

is vital for accurate modeling of chemical processes, understanding interstellar chemistry, and

developing new materials and technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Carbon monosulfide [webbook.nist.gov]

2. researchgate.net [researchgate.net]

3. pubs.aip.org [pubs.aip.org]

4. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

5. pubs.aip.org [pubs.aip.org]

6. chem.libretexts.org [chem.libretexts.org]

7. dspace.mit.edu [dspace.mit.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Constants
of Carbon Monosulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196269#molecular-constants-of-carbon-
monosulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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